molecular formula C20H16N2O B14630746 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine CAS No. 54367-83-8

3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine

Cat. No.: B14630746
CAS No.: 54367-83-8
M. Wt: 300.4 g/mol
InChI Key: VRKUIBIKBXLFSY-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by its unique structure, which includes a benzene ring fused with an oxadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with benzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired benzoxadiazine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

Scientific Research Applications

3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)-2-phenyl-5-(thiophene-2-ylmethylidene)-2,5-dihydro-1,2,4-triazin-6(1H)-one
  • 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one
  • 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one

Comparison: Compared to similar compounds, 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine stands out due to its unique structural features and diverse range of applications. Its combination of methyl and phenyl groups provides distinct chemical properties that can be leveraged in various fields, from medicinal chemistry to material science .

Properties

CAS No.

54367-83-8

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine

InChI

InChI=1S/C20H16N2O/c1-14-10-12-16(13-11-14)20-21-19-17(15-6-3-2-4-7-15)8-5-9-18(19)23-22-20/h2-13H,1H3,(H,21,22)

InChI Key

VRKUIBIKBXLFSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3ON2)C4=CC=CC=C4

Origin of Product

United States

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